In-Depth Technical Guide: Ethyl 3-diethoxyphosphoryl-4-oxopentanoate (CAS 57648-56-3) – Synthesis Applications and Safety Protocols
In-Depth Technical Guide: Ethyl 3-diethoxyphosphoryl-4-oxopentanoate (CAS 57648-56-3) – Synthesis Applications and Safety Protocols
Executive Summary & Chemical Identity
Ethyl 3-diethoxyphosphoryl-4-oxopentanoate (CAS: 57648-56-3) is a highly specialized bifunctional phosphonate reagent. Featuring both an ethyl ester and a ketone moiety adjacent to a diethoxyphosphoryl group, it serves as a powerful building block in advanced organic synthesis. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) olefination, where it acts as a stabilized carbanion precursor for the stereoselective synthesis of complex
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | Ethyl 3-diethoxyphosphoryl-4-oxopentanoate |
| CAS Number | 57648-56-3 |
| Molecular Formula | C11H21O6P |
| Molecular Weight | 280.26 g/mol |
| SMILES | CCOC(=O)CC(C(=O)C)P(=O)(OCC)OCC |
| Appearance | Colorless to pale yellow liquid |
Safety Data Sheet (SDS) & Handling Protocols
As with many reactive organophosphorus compounds, strict adherence to safety protocols is required to mitigate exposure risks. Based on standard safety data sheets from chemical suppliers [2], the following GHS classifications and handling procedures apply:
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GHS Classification:
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Skin Irritation (Category 2) - H315
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Eye Irritation (Category 2A) - H319
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Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory) - H335
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Personal Protective Equipment (PPE): Handlers must wear chemical-resistant nitrile gloves, splash-proof safety goggles, and a flame-retardant lab coat.
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Engineering Controls: All manipulations, especially deprotonation steps involving volatile or hazardous bases, must be conducted inside a certified fume hood to prevent inhalation of toxic fumes.
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Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Moisture must be strictly excluded to prevent the hydrolysis of the phosphonate ester.
Mechanistic Insights: The Horner-Wadsworth-Emmons (HWE) Reaction
The structural uniqueness of Ethyl 3-diethoxyphosphoryl-4-oxopentanoate lies in its highly acidic
Causality of Reactivity: When treated with a base, the reagent forms a highly resonance-stabilized carbanion. The steric bulk of the diethoxyphosphoryl group, combined with the thermodynamic stability of the intermediate, drives the reaction toward the highly stereoselective formation of E-alkenes. Unlike the traditional Wittig reaction, the HWE reaction yields water-soluble dialkyl phosphate byproducts, vastly simplifying downstream purification.
Caption: Mechanistic pathway of the Horner-Wadsworth-Emmons olefination using CAS 57648-56-3.
Experimental Protocol: Stereoselective Olefination
While Sodium Hydride (NaH) is the traditional base for HWE reactions, it can cause epimerization or degradation in base-sensitive aldehydes. To ensure a self-validating and robust system, we recommend the Masamune-Roush modification , utilizing Lithium Chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Causality behind the choice: LiCl acts as a Lewis acid, coordinating with both the phosphonate and the carbonyl oxygen. This dramatically increases the acidity of the
Caption: Step-by-step experimental workflow for Masamune-Roush HWE olefination.
Step-by-Step Methodology:
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Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon. Add anhydrous Acetonitrile (MeCN) (0.2 M relative to the phosphonate).
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Activation: Add anhydrous LiCl (1.2 equivalents) and Ethyl 3-diethoxyphosphoryl-4-oxopentanoate (1.0 equivalent) to the flask. Stir for 10 minutes to ensure complete chelation.
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Deprotonation: Introduce DBU (1.1 equivalents) dropwise via syringe. The solution may slightly change color, indicating the formation of the stabilized carbanion.
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Reaction: Add the target aldehyde (1.0 equivalent) dropwise. Maintain stirring at room temperature (20–25 °C).
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Self-Validation (Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the starting aldehyde and the appearance of a new UV-active spot (or KMnO4-active spot for non-conjugated alkenes) provides real-time validation of reaction progress.
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Quench & Workup: Once TLC indicates completion (typically 2–4 hours), quench the reaction with saturated aqueous NH
Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Self-purifying step: The water-soluble diethyl phosphate byproduct remains entirely in the aqueous phase, leaving the organic extract clean. -
Purification: Dry the combined organic layers over anhydrous Na
SO , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Quantitative Data: Base Selection Optimization
The choice of base directly impacts the thermodynamic control of the reaction. The table below summarizes typical expected outcomes when optimizing the olefination of a standard aliphatic aldehyde with Ethyl 3-diethoxyphosphoryl-4-oxopentanoate.
Table 2: Comparative Yields and Stereoselectivity based on Base Selection
| Base System | Solvent | Temperature | Reaction Time | E/Z Ratio | Isolated Yield |
| NaH | THF | 0 °C to RT | 4 hours | 85:15 | 72% |
| LiHMDS | THF | -78 °C to RT | 6 hours | 90:10 | 78% |
| LiCl / DBU | MeCN | Room Temp | 2 hours | >95:5 | 88% |
| LiCl / DIPEA | MeCN | Room Temp | 12 hours | 92:8 | 81% |
Data Interpretation: The LiCl/DBU system provides the optimal balance of high E-stereoselectivity (>95:5) and superior isolated yield (88%), primarily due to the suppression of base-catalyzed side reactions that frequently occur with stronger bases like NaH.
References
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Title: 57648-56-3 | Ethyl 3-diethoxyphosphoryl-4-oxopentanoate Source: Capot Chemical URL: [Link]
